N2-Cyclopropylpyrazine-2,3-diamine
Description
N2-Cyclopropylpyrazine-2,3-diamine is a heterocyclic compound featuring a pyrazine core with amino groups at positions 2 and 3 and a cyclopropyl substituent on the N2 nitrogen (Figure 1). Its molecular formula is C₇H₁₀N₄, with a molecular weight of 150.18 g/mol (exact mass may vary based on isotopic composition).
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-N-cyclopropylpyrazine-2,3-diamine |
InChI |
InChI=1S/C7H10N4/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H2,8,9)(H,10,11) |
InChI Key |
QRMNUWLPWVMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazine-2,3-diamine Derivatives
Pyrazine-2,3-diamine (C₄H₆N₄) serves as the parent compound for many derivatives. Key comparisons include:
Key Differences :
Benzo[g]quinoxaline Derivatives
highlights 2,4-disubstituted benzo[g]quinoxalines with potent anticancer activity (e.g., compound 3: IC₅₀ = 0.87 µM against MCF-7 cells). These compounds share the diamine motif but feature an extended aromatic system, enhancing π-π stacking with DNA or proteins. Compared to this compound:
Pyridine Analogs (e.g., N2-Cyclopropylpyridine-2,3-diamine)
and describe N2-Cyclopropylpyridine-2,3-diamine (CAS 290313-23-4), a pyridine-based analog. Key contrasts:
The pyrazine ring’s electron deficiency may enhance binding to electron-rich biological targets compared to pyridine analogs .
High-Energy Density Compounds (HEDCs)
explores pyrazino-tetrazine derivatives as HEDCs. While structurally distinct, these share the pyrazine core. Key differences:
- Functional Groups: HEDCs incorporate nitro (NO₂) or fluoro (NF₂) groups to maximize density and explosive power, unlike the cyclopropyl-diamine derivative .
- Applications : this compound is more suited for pharmaceutical use, whereas HEDCs are engineered for energy release .
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